Cas no 2137812-74-7 (Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)

Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 化学的及び物理的性質
名前と識別子
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- ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate
- Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate
- Propanoic acid, 2,2-difluoro-3-[(2-hydroxyethyl)amino]-, ethyl ester
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- インチ: 1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3
- InChIKey: YQAVIZFRVMGOOY-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)OCC)(CNCCO)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 58.6
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788859-10.0g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 10.0g |
$6882.0 | 2024-05-22 | |
Enamine | EN300-788859-0.1g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 0.1g |
$1408.0 | 2024-05-22 | |
Enamine | EN300-788859-0.25g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 0.25g |
$1472.0 | 2024-05-22 | |
Enamine | EN300-788859-2.5g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 2.5g |
$3136.0 | 2024-05-22 | |
Enamine | EN300-788859-0.05g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 0.05g |
$1344.0 | 2024-05-22 | |
Enamine | EN300-788859-1.0g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 1.0g |
$1599.0 | 2024-05-22 | |
Enamine | EN300-788859-5.0g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 5.0g |
$4641.0 | 2024-05-22 | |
Enamine | EN300-788859-0.5g |
ethyl 2,2-difluoro-3-[(2-hydroxyethyl)amino]propanoate |
2137812-74-7 | 95% | 0.5g |
$1536.0 | 2024-05-22 |
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoateに関する追加情報
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate (CAS No. 2137812-74-7): A Versatile Fluorinated Building Block for Modern Chemistry
Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate (CAS No. 2137812-74-7) is an emerging fluorinated compound gaining attention in pharmaceutical and specialty chemical research. This difluoro-substituted propanoate derivative combines unique structural features that make it valuable for drug discovery, agrochemical development, and material science applications.
The molecular structure of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate contains three functional groups of particular interest: the ethyl ester moiety, the difluoromethyl group, and the hydroxyethylamino side chain. This trifecta of functionalities enables diverse chemical transformations, making it a versatile synthetic intermediate for creating more complex molecules.
Recent studies highlight the growing importance of fluorinated building blocks in medicinal chemistry, with particular interest in how the 2,2-difluoro substitution pattern influences biological activity. The compound's hydroxyethylamino group provides an excellent handle for further modifications, while the ester functionality offers straightforward derivatization pathways.
In pharmaceutical applications, Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate serves as a precursor for protease inhibitors and kinase modulators. The fluorine atoms in the α-position to the carbonyl group can significantly alter the compound's metabolic stability and binding affinity, addressing common challenges in drug development.
The material science field has shown increasing interest in this compound for creating fluorine-containing polymers with enhanced thermal stability and chemical resistance. Researchers are exploring its potential in developing novel fluorinated coatings and specialty materials with unique surface properties.
From a synthetic chemistry perspective, Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate offers several advantages. The ethyl ester protection provides stability during synthetic operations while remaining easily removable when needed. The hydroxyethylamino functionality allows for straightforward conjugation with various scaffolds, making it valuable for combinatorial chemistry approaches.
Recent patent literature reveals growing commercial interest in difluoroamino acid derivatives, with CAS 2137812-74-7 appearing in several applications related to bioactive compounds. The compound's balanced lipophilicity and polarity make it particularly attractive for developing compounds with improved pharmacokinetic properties.
Environmental considerations of fluorinated compounds have become a significant research focus, and Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate is being evaluated for its biodegradation pathways. Early studies suggest that the hydroxyethylamino group may facilitate environmental breakdown compared to more heavily fluorinated structures.
The synthesis of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate typically involves multi-step procedures starting from commercially available difluorinated precursors. Recent process optimization efforts have focused on improving atom economy and reducing hazardous byproducts, aligning with green chemistry principles.
Analytical characterization of CAS 2137812-74-7 presents unique challenges due to the presence of both fluorine atoms and multiple functional groups. Advanced techniques including 19F NMR spectroscopy and high-resolution mass spectrometry are typically employed for quality control and structural verification.
Storage and handling of Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate require standard laboratory precautions for amino acid derivatives. The compound is generally stable under inert atmosphere at recommended storage temperatures, with particular attention needed to protect the hydroxyethyl group from oxidation.
The global market for specialty fluorinated intermediates like Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate has shown steady growth, driven by demand from pharmaceutical and advanced materials sectors. Current research trends suggest expanding applications in bioconjugation chemistry and targeted drug delivery systems.
Future developments with CAS 2137812-74-7 are likely to focus on catalytic asymmetric synthesis methods to access enantiomerically pure forms, as well as exploration of its potential in fluorine-containing bioisosteres for medicinal chemistry applications.
For researchers working with difluoroamino acid derivatives, proper analytical documentation including HPLC purity data and spectroscopic characterization is essential when reporting results with Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate. Standardized analytical methods help ensure reproducibility across different research groups.
The unique combination of fluorine substitution and amino alcohol functionality in Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate continues to attract attention from both academic and industrial researchers. Its versatility as a multifunctional building block positions it as a valuable tool for addressing current challenges in molecular design and discovery.
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